2-(2-Nitrophenyl)acetaldehyde is an organic compound characterized by the molecular formula . It consists of an acetaldehyde group attached to a nitrophenyl moiety, specifically at the ortho position relative to the aldehyde. This compound is of interest in various fields, including organic synthesis and medicinal chemistry, due to its potential as a building block for more complex molecules.
This compound falls under the category of aromatic aldehydes and nitro compounds. It is classified based on its functional groups: the aldehyde group (-CHO) and the nitro group (-NO2), which influence its reactivity and applications in organic synthesis.
The synthesis of 2-(2-Nitrophenyl)acetaldehyde can be achieved through several methods, primarily involving electrophilic aromatic substitution reactions. One common approach is the nitration of ortho-substituted phenylacetaldehyde.
The molecular structure of 2-(2-Nitrophenyl)acetaldehyde features a benzene ring with a nitro group at the ortho position relative to the acetaldehyde functional group. This configuration influences both its physical and chemical properties.
2-(2-Nitrophenyl)acetaldehyde is reactive due to its functional groups and can undergo various chemical transformations:
Common reagents used in these reactions include:
The mechanism of action for 2-(2-Nitrophenyl)acetaldehyde largely depends on its application in synthetic chemistry:
Studies have shown that compounds with similar structures can exhibit significant biological activity, suggesting that 2-(2-Nitrophenyl)acetaldehyde may also possess interesting pharmacological properties.
2-(2-Nitrophenyl)acetaldehyde has several notable applications:
2-(2-Nitrophenyl)acetaldehyde (CAS 1969-73-9) is an aromatic organic compound with the molecular formula C₈H₇NO₃ and a molecular weight of 165.15 g/mol [2] [5] . Its structure consists of a benzene ring bearing an ortho-nitro group (–NO₂) and an acetaldehyde moiety (–CH₂CHO) attached to the adjacent carbon, creating a reactive scaffold. Key identifiers include:
O=CCC1=CC=CC=C1[N+]([O-])=O [2] [5] PFURPHRKGDQJMN-UHFFFAOYSA-N [3] The molecule features two critical functional groups:
Table 1: Physicochemical Properties of 2-(2-Nitrophenyl)acetaldehyde
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₈H₇NO₃ | [5] |
| Molecular Weight | 165.15 g/mol | [2] [5] |
| Physical Form | Pale yellow solid or liquid | [3] |
| Storage Conditions | –20°C (inert atmosphere) | [3] |
| XLogP3 (Partition Coeff.) | 1.5 | [5] |
2-(2-Nitrophenyl)acetaldehyde first appeared in chemical databases with the assignment of CAS 1969-73-9, though its initial synthesis method remains undocumented in early literature [10]. Key milestones include:
This compound bridges synthetic utility and bioactivity exploration:
Organic Synthesis Applications:
Medicinal Chemistry Relevance:
Table 2: Bioactivity of 2-(2-Nitrophenyl)acetaldehyde Derivatives
| Application | Mechanism/Effect | Reference |
|---|---|---|
| PqsD Enzyme Inhibition | Disrupts HHQ/PQS signal molecule biosynthesis | [9] |
| Schiff Base Formation | Enables synthesis of antimicrobial imines | [4] [5] |
| Fragment-Based Drug Design | Serves as core for optimized bioactive molecules | [9] |
The compound’s dual functional groups and aromatic system make it a strategic starting point for drug candidates targeting infectious diseases [5] [9]. Its role in synthesizing fluorescent probes further aids mechanistic studies of enzyme targets [9].
CAS No.: 22868-13-9
CAS No.: 16899-07-3
CAS No.: 126084-10-4
CAS No.: 61081-59-2
CAS No.: 54954-14-2